molecular formula C4H12Cl2N2 B155039 N-Methylazetidin-3-amine dihydrochloride CAS No. 136293-86-2

N-Methylazetidin-3-amine dihydrochloride

Cat. No. B155039
M. Wt: 159.05 g/mol
InChI Key: KBKDCBZELBBQQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the paper titled "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine" describes a stereoselective process that includes an asymmetric Michael addition and a stereoselective alkylation to yield key intermediates in the preparation of premafloxacin, an antibiotic . Although this does not directly describe the synthesis of N-Methylazetidin-3-amine dihydrochloride, the methods used could potentially be adapted for its synthesis, considering the structural similarities in the azetidine moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Methylazetidin-3-amine dihydrochloride is characterized by the presence of azetidine rings, which are four-membered nitrogen-containing cycles. The paper on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into how such heterocyclic compounds form crystal structures through hydrogen bonding and π-stacking interactions . These interactions are crucial for understanding the molecular structure and potential binding properties of N-Methylazetidin-3-amine dihydrochloride.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of N-Methylazetidin-3-amine dihydrochloride, but they do discuss the reactivity of structurally related compounds. For example, the synthesis of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives involves cyclocondensation reactions . These reactions are indicative of the type of chemical transformations that could be relevant for N-Methylazetidin-3-amine dihydrochloride, given the presence of an azetidine ring in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylazetidin-3-amine dihydrochloride can be inferred from the properties of similar compounds discussed in the papers. For instance, the inhibitory activity of various N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives against α-amylase suggests that N-Methylazetidin-3-amine dihydrochloride may also exhibit biological activity . Additionally, the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives and their evaluation as inhibitors of Bcr-Abl indicate that the azetidine and related heterocycles can be central to the pharmacological properties of these compounds .

Scientific Research Applications

Synthetic Applications and Methodology Development

N-Methylazetidin-3-amine dihydrochloride plays a significant role in the development of synthetic methodologies, contributing to the efficient synthesis of complex molecules. Its utility in asymmetric synthesis, particularly in creating enantiomerically pure compounds, is noteworthy. The synthesis of 3-methylazetidin-2-one derivatives and their precursors, as well as their application in optical resolution and absolute configuration determination, exemplifies its importance in organic synthesis. These methodologies are foundational for the development of pharmaceuticals and agrochemicals, showcasing the chemical's versatility in contributing to synthetic efficiency and specificity (Shustov & Rauk, 1996).

Catalysis and Reaction Mechanisms

Research on N-methylazetidin-3-amine dihydrochloride has also led to insights into catalysis and reaction mechanisms. Its role in the transformation of heterocyclic compounds into irreversible monoamine oxidase-B inactivators underscores its potential in medicinal chemistry. Understanding these transformations can inform the design of novel therapeutics with improved efficacy and selectivity. The study of its conversion into irreversible enzyme inhibitors highlights the mechanistic insights gained from examining the effects of N-methylation on enzymatic activity (Ding & Silverman, 1993).

Material Science and Polymer Chemistry

The application of N-methylazetidin-3-amine dihydrochloride extends into materials science, particularly in the synthesis of polymers with unique properties. Its polymerization, leading to the development of materials with specific functionalities, showcases its role in advancing material science. The study of its cationic polymerization and the resulting material properties provides valuable information for the development of new polymeric materials with tailored characteristics (Schacht, Bossaer, & Goethals, 1977).

Drug Discovery and Development

In drug discovery, N-methylazetidin-3-amine dihydrochloride is a precursor in the synthesis of compounds with potential therapeutic applications. Its role in the synthesis of novel compounds with antitumor and antimicrobial activities is of particular interest. The development of compounds with inhibitory activity against various cancer cells and microorganisms highlights its utility in the discovery of new drugs. Studies on the synthesis of derivatives with potential as antidepressant and nootropic agents further demonstrate its value in the pharmaceutical industry (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-5-4-2-6-3-4;;/h4-6H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDCBZELBBQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622600
Record name N-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylazetidin-3-amine dihydrochloride

CAS RN

136293-86-2
Record name N-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylazetidin-3-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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